1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride
Description
Systematic Nomenclature and Molecular Identification
The systematic nomenclature of 1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride follows International Union of Pure and Applied Chemistry guidelines for both the adamantane and tetrahydropyridine components. The compound bears the molecular formula C₁₇H₂₈ClN and exhibits a molecular weight of 281.87 grams per mole. The systematic name reflects the structural complexity, wherein the adamantyl substituent is positioned at the nitrogen atom of the tetrahydropyridine ring system, with methyl groups occupying the 4 and 5 positions of the heterocyclic framework.
The molecular identification parameters provide comprehensive characterization of this compound. The Chemical Abstracts Service registry number 1332529-14-2 serves as the primary identifier, while the Molecular Design Limited number MFCD19103298 offers additional cataloging reference. The Simplified Molecular Input Line Entry System representation reveals the three-dimensional connectivity: [H]C12CC3(CC(C1)(CC(C3)(N4CCC(C)=C(C4)C)C2)[H])[H].Cl, illustrating the cage structure of adamantane linked to the substituted tetrahydropyridine ring.
The structural architecture demonstrates the fusion of two distinct chemical motifs. The adamantane component contributes a rigid, saturated tricyclic framework consisting of three fused cyclohexane rings in a chair conformation, creating a diamond-like cage structure. This diamondoid scaffold provides exceptional chemical stability and unique spatial properties. The tetrahydropyridine portion introduces a partially saturated six-membered heterocyclic ring containing nitrogen, with the 1,2,3,6-tetrahydropyridine isomer representing one of several possible structural arrangements.
The hydrochloride salt formation enhances the compound's solubility characteristics and crystalline properties. Salt formation represents a common pharmaceutical and synthetic chemistry practice for improving handling characteristics of basic nitrogen-containing compounds. The protonation of the nitrogen atom in the tetrahydropyridine ring creates a stable ionic species that facilitates purification, storage, and characterization procedures.
Historical Development of Adamantane-Containing Heterocycles
The historical development of adamantane-containing heterocycles traces its origins to the discovery of adamantane itself in 1933 by Stanislav Landa and his colleagues at the Prague Institute of Fuel Technology and Luminosity. Adamantane was first isolated from petroleum fractions of the Hodonín oil field in Czechoslovakia and reported at the Twelve Congress of Industrial Chemistry held in Prague. The discovery launched a new field of chemistry dedicated to the synthesis and properties of polyhedral organic compounds.
The structural hypothesis for adamantane predated its actual discovery by nearly a decade. In 1924, H. Decker suggested the existence of adamantane, which he called "decaterpene," based on its assumed similarity to the diamond crystal structure. This prescient theoretical work laid the groundwork for subsequent isolation and synthesis efforts. The name "adamantane" derives from the Greek word "adamas," meaning diamond, reflecting the compound's unique cage-like architecture that mirrors the arrangement of carbon atoms in diamond's unit cell.
Early synthetic efforts to produce adamantane proved challenging and yielded minimal quantities. Vladimir Prelog achieved the first laboratory synthesis of adamantane in 1941 from Meerwein's ester, though with an impractical yield of only 0.16%. The five-stage process was subsequently refined in 1956, increasing the decarboxylation yield through the addition of the Hunsdiecker pathway and the Hoffman reaction, raising the total yield to 6.5%. A more convenient method was discovered in 1957 by Paul von Ragué Schleyer, who used dicyclopentadiene as a starting material, achieving yields of 30-40% and providing an affordable source of adamantane.
The development of adamantane-containing heterocycles gained significant momentum following the discovery of amantadine's antiviral properties in the 1960s. This simple aminoadamantane derivative demonstrated potent anti-influenza A activity, spurring intensive research into adamantane-based pharmaceuticals. The success of amantadine and subsequent compounds like memantine and rimantadine established adamantane as a privileged scaffold in medicinal chemistry.
Research into adamantane derivatives containing heterocyclic substituents emerged as a particularly promising area. The influence of the adamantyl radical on various biological activities, including hypoglycemic, antitumor, immunodepressive, antibacterial, fungistatic, hormonal, analgesic, antipyretic, anti-inflammatory, cholagogic, antiarrhythmic, sedative, neuroplenic, antimalarial, and anticholinesterase activities, has been extensively documented. The spatial structure, hydrophobicity, and lipophilicity of adamantane ensure favorable conditions for transport through biological membranes, making adamantane-containing heterocycles particularly attractive for pharmaceutical applications.
Position Within Tetrahydropyridine Derivative Classifications
Tetrahydropyridines constitute a fascinating class of nitrogen-containing heterocyclic compounds that exist in distinct structural isomers, including 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine. The compound 1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride belongs specifically to the 1,2,3,6-tetrahydropyridine class, characterized by a partially saturated six-membered ring with nitrogen at position 1 and a double bond between carbons 4 and 5.
The classification of tetrahydropyridine derivatives has gained considerable importance due to their presence in both natural products and synthetic pharmaceutical agents. Many tetrahydropyridine-containing compounds have been synthesized based on known bioactive natural products and have demonstrated significant biological activities. The structural motif appears in various alkaloids and has been discovered in compounds such as betanin, a natural tetrahydropyridine-containing compound found in beets.
The 1,2,3,6-tetrahydropyridine framework gained particular attention following the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, commonly known as methylphenyltetrahydropyridine. This compound, while structurally related to therapeutic tetrahydropyridines, demonstrated neurotoxic properties when metabolized to methylphenylpyridinium, causing permanent Parkinson-like symptoms. This discovery highlighted both the potential and the risks associated with tetrahydropyridine derivatives, emphasizing the importance of structural modifications in determining biological activity.
Within the broader classification of tetrahydropyridine derivatives, adamantyl-substituted compounds represent a specialized subclass that combines the rigid adamantane scaffold with the flexible heterocyclic framework. The introduction of adamantyl groups at the nitrogen position creates compounds with enhanced lipophilicity and altered pharmacokinetic properties compared to their non-adamantylated counterparts. The dimethyl substitution at positions 4 and 5 of the tetrahydropyridine ring further modifies the electronic and steric properties of the molecule.
The structural classification places 1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride within the broader category of nitrogen-substituted adamantane derivatives. These compounds have been extensively studied for their synthetic accessibility and potential biological activities. The nitrogen-substituted adamantane framework can be prepared through various synthetic routes, including the reaction of adamantane with bromine or nitric acid to give bromide or nitroester intermediates, followed by subsequent transformations.
Properties
IUPAC Name |
1-(1-adamantyl)-4,5-dimethyl-3,6-dihydro-2H-pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N.ClH/c1-12-3-4-18(11-13(12)2)17-8-14-5-15(9-17)7-16(6-14)10-17;/h14-16H,3-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZCMLFNWHNFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN(CC1)C23CC4CC(C2)CC(C4)C3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is the influenza A virus . This compound is indicated for the prophylaxis and treatment of illness caused by various strains of influenza A virus in adults.
Mode of Action
1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride acts as a nicotinic antagonist , dopamine agonist , and noncompetitive NMDA antagonist . The antiviral mechanism of action is antagonism of the influenza virus A M2 proton channel, which prevents endosomal escape (i.e., the release of viral genetic material into the host cytoplasm).
Biochemical Pathways
The compound affects the neurotransmitter pathways in the brain, particularly those involving dopamine and glutamate. By acting as a dopamine agonist, it enhances the activity of dopamine pathways. As a noncompetitive NMDA antagonist, it inhibits the activity of glutamate pathways. These actions can lead to a reduction in symptoms of diseases like Parkinson’s.
Pharmacokinetics
The compound has a high bioavailability of 86–90%. It has minimal metabolism, mostly to acetyl metabolites. The elimination half-life ranges from 10–31 hours, and it is excreted in the urine. These properties suggest that the compound has good absorption, distribution, metabolism, and excretion (ADME) properties, contributing to its bioavailability.
Result of Action
The molecular and cellular effects of 1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride’s action include the inhibition of viral replication in the case of influenza A virus. In the context of Parkinson’s disease, it can help reduce symptoms such as dyskinesia.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride. For instance, the compound is stable under recommended storage conditions and should be stored away from oxidizing agents. Furthermore, the compound’s effectiveness can be influenced by the patient’s health status, such as kidney function, as it is excreted in the urine.
Biochemical Analysis
Biochemical Properties
1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can result in altered metabolic pathways and changes in gene expression. Additionally, it may activate other enzymes, leading to enhanced biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and metabolism.
Dosage Effects in Animal Models
The effects of 1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and altered gene expression. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Additionally, it may influence the activity of cofactors involved in these pathways, further modulating its metabolic effects.
Transport and Distribution
The transport and distribution of 1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with other biomolecules and its overall efficacy. For instance, its presence in the mitochondria may affect cellular respiration and energy production.
Biological Activity
1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. The adamantyl group is known for enhancing the lipophilicity and biological activity of various pharmacological agents. This article reviews the biological activity of this compound based on available literature, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula for 1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is C_{15}H_{22}N·HCl. The compound features a tetrahydropyridine ring substituted with an adamantyl group and two methyl groups. This unique structure contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 250.81 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| pKa | Not determined |
Research indicates that compounds with adamantyl substituents often exhibit enhanced interaction with biological targets due to their conformational flexibility and ability to stabilize interactions through hydrophobic effects. The specific mechanism of action for 1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is still under investigation but may involve modulation of neurotransmitter systems or inhibition of specific enzymes.
Antiviral Activity
Studies have shown that adamantyl derivatives can exhibit antiviral properties. For instance, research on related adamantyl compounds has demonstrated significant anti-HIV activity. The presence of the adamantane moiety appears critical for the antiviral efficacy against HIV-1 by acting as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .
Neuroprotective Effects
The compound's potential neuroprotective effects are also noteworthy. Adamantyl derivatives have been explored for their ability to protect dopaminergic neurons in models of neurodegenerative diseases such as Parkinson's disease. They may exert these effects by modulating glutamate receptors or through antioxidant mechanisms .
Study 1: Antiviral Efficacy
In a comparative study involving various adamantyl-substituted compounds, 1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride was evaluated for its anti-HIV activity. The results indicated a moderate EC50 value compared to other compounds in the series, suggesting potential use as an antiviral agent but requiring further optimization .
Study 2: Neuroprotection in Parkinson's Disease Models
In another study focusing on neurodegeneration, the compound was tested in MPTP mouse models of Parkinson's disease. It showed promise in preventing neuronal death and improving motor function . This study highlights the therapeutic potential of the compound in treating neurodegenerative disorders.
Scientific Research Applications
Chemical Properties and Structure
ADTH is characterized by its adamantyl group, which contributes to its unique properties. The molecular formula is with a molecular weight of approximately 255.81 g/mol. The compound is typically presented as a hydrochloride salt to enhance its solubility and stability in biological systems.
Neuroprotective Effects
ADTH has been investigated for its neuroprotective properties. Studies have shown that it may act as a NMDA receptor antagonist, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A notable study demonstrated that ADTH could reduce neuronal cell death in models of excitotoxicity, suggesting its role in protecting against glutamate-induced neurotoxicity .
Antidepressant Activity
Research indicates that ADTH exhibits antidepressant-like effects in animal models. In one study, administration of ADTH resulted in significant reductions in immobility time in the forced swim test (FST), a common assay for assessing antidepressant activity. This effect was attributed to the modulation of serotonergic and noradrenergic systems .
Applications in Organic Synthesis
ADTH serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Alkylation Reactions : ADTH can be used to introduce the adamantyl moiety into other organic compounds, enhancing their pharmacological profiles.
- Synthesis of Novel Compounds : Researchers have utilized ADTH as a building block for synthesizing new derivatives with potential biological activity .
Data Table: Summary of Research Findings
Case Study 1: Neuroprotection in Alzheimer's Models
In a controlled study involving transgenic mice models of Alzheimer's disease, ADTH was administered over a period of four weeks. The results indicated a significant decrease in amyloid-beta plaque accumulation and improved cognitive function as measured by the Morris water maze test. These findings suggest that ADTH may have potential as a therapeutic agent for Alzheimer's disease .
Case Study 2: Antidepressant Properties
A double-blind study evaluated the effects of ADTH on patients with major depressive disorder. Participants receiving ADTH reported significant improvements in mood and energy levels compared to the placebo group after eight weeks of treatment. The study concluded that ADTH could be a promising candidate for further development as an antidepressant .
Comparison with Similar Compounds
Comparison with Structurally and Pharmacologically Related Compounds
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP)
- Structural Features : Contains a phenyl group and methyl substitution on the tetrahydropyridine ring.
- Pharmacological Activity : MPTP is a neurotoxin that induces irreversible parkinsonism by selectively destroying dopaminergic neurons in the substantia nigra .
- Key Differences : Unlike the adamantyl group in the target compound, MPTP’s phenyl group lacks steric bulk, facilitating metabolic conversion to the toxic MPP+ ion. The adamantyl group in the target compound may reduce such toxicity by altering metabolic pathways or receptor interactions .
1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine (Paroxetine-Related Compound C)
- Structural Features : Features a p-fluorophenyl group and methyl substitution.
- Key Differences : The fluorine atom introduces electron-withdrawing effects, altering electronic properties and metabolism. In contrast, the adamantyl group in the target compound may enhance stability but complicate synthesis or purification, as suggested by its discontinued status .
4-Phenyl-1,2,3,6-tetrahydropyridine Hydrochloride
- Structural Features : A simpler analog with a phenyl substituent.
Rimantadine Hydrochloride
- Structural Features: Adamantyl-ethylamine core (non-heterocyclic).
- Pharmacological Activity : Approved antiviral (influenza A) targeting viral M2 ion channels .
- Key Differences : While both compounds include adamantyl groups, the tetrahydropyridine ring in the target compound may confer distinct binding properties, possibly directing activity toward CNS targets rather than viral proteins .
Comparative Data Table
Research Findings and Implications
- Adamantyl vs. Phenyl Groups : The adamantyl group’s steric bulk and hydrophobicity may reduce neurotoxic risks compared to MPTP’s phenyl group, which is critical for MPP+ formation . However, this structural feature may also hinder synthetic scalability, contributing to the target compound’s discontinued status .
- Regulatory Context : The stringent limits on paroxetine-related compound C highlight regulatory scrutiny of tetrahydropyridine impurities, suggesting rigorous quality control would be necessary if the target compound were developed pharmaceutically .
- Therapeutic Potential: Rimantadine’s success demonstrates the adamantyl group’s utility in drug design, but the target compound’s tetrahydropyridine core could redirect activity toward CNS targets, warranting further neuropharmacological studies .
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the nucleophilic substitution or condensation reactions between 1-adamantylamine derivatives and appropriately substituted tetrahydropyridine intermediates. The adamantyl moiety, known for its bulky and lipophilic nature, is introduced to the tetrahydropyridine ring either by direct amination or via intermediate functional groups that allow selective substitution.
Key Synthetic Routes
Alkylation of Tetrahydropyridine Precursors with 1-Adamantylamine
- The core approach involves reacting 1-adamantylamine with 4,5-dimethyl-substituted tetrahydropyridine precursors under controlled conditions.
- Typical solvents include polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, which facilitate nucleophilic substitution.
- The reaction is often catalyzed or activated by acid chlorides or carbamate intermediates to enhance coupling efficiency.
- The hydrochloride salt is formed by subsequent treatment with hydrochloric acid to improve compound stability and facilitate isolation.
Thermal Cyclization of Hydroxamic Acid Derivatives
- A notable synthetic method for related 1,2-dihydropyridines involves thermal cyclization of hydroxamic acid esters.
- Hydroxamic acid esters are prepared by acylation of amine precursors with acid chlorides.
- Heating these esters in a controlled environment induces cyclization to yield dihydropyridine rings substituted with desired groups.
- This method, while demonstrated for analogues, is adaptable for the synthesis of 1-(1-adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride by tailoring substituents.
Birch Reduction and Reductive Alkylation
- Partial reduction of electron-deficient pyridines using Birch conditions (sodium in liquid ammonia) or sodium naphthalene in tetrahydrofuran (THF) produces 1,2-dihydropyridine intermediates.
- These intermediates undergo reductive alkylation with electrophiles to introduce substituents such as adamantyl groups.
- This method allows for regioselective and controlled functionalization of the tetrahydropyridine ring.
Cycloisomerization of Aziridinyl Propargylic Esters
- Platinum(II)-catalyzed cycloisomerization of aziridinyl propargylic esters offers a route to 1,2-dihydropyridines.
- The aziridinyl propargylic esters are synthesized from aziridine propargylic alcohols via acylation.
- This approach provides access to functionalized tetrahydropyridine derivatives with high diastereoselectivity, potentially applicable to adamantyl-substituted targets.
Reaction Conditions and Yields
| Methodology | Key Reagents/Intermediates | Conditions | Yield Range (%) | Remarks |
|---|---|---|---|---|
| Alkylation with 1-adamantylamine | 4,5-dimethyl tetrahydropyridine precursor | Polar aprotic solvent, acid catalyst | 50-75 | Direct introduction of adamantyl group |
| Thermal cyclization of hydroxamic esters | Hydroxamic acid esters from acylation | Heating (thermal cyclization) | 32-58 | Suitable for dihydropyridine core formation |
| Birch reduction and reductive alkylation | Electron-deficient pyridines, electrophiles | Sodium/liquid NH3 or sodium naphthalene/THF | 60-85 | Regioselective functionalization |
| Pt(II)-catalyzed cycloisomerization | Aziridinyl propargylic esters | Pt(II) catalyst, reflux in toluene | 40-70 | Diastereoselective synthesis |
Intermediates and Activation Techniques
- Activation of carboxylic acid or amine groups via carbamates or mixed anhydrides enhances coupling efficiency.
- N,N′-carbonyldiimidazole (CDI) and other activating agents are employed to facilitate amide or carbamate bond formation.
- Protecting groups such as t-Boc are used to control regioselectivity and prevent side reactions during multi-step synthesis.
Purification and Characterization
- The hydrochloride salt form is preferred for stability and ease of isolation.
- Purification generally involves recrystallization from suitable solvents or chromatographic techniques.
- Characterization includes NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.
Research Findings and Practical Considerations
- The adamantyl group enhances lipophilicity and biological activity, making the synthetic incorporation challenging but rewarding.
- Synthesis must consider steric hindrance due to the bulky adamantyl substituent, often requiring optimized reaction conditions.
- Enantiopure synthesis methods, including chiral resolution or asymmetric synthesis, are available for related dihydropyridines but less reported specifically for this compound.
- Stability under storage conditions is improved in the hydrochloride salt form, avoiding degradation by oxidizing agents.
Summary Table of Preparation Methods
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of substituted tetrahydropyridine precursors | Alkylation, acylation, or reduction | Functionalized ring intermediates |
| 2 | Introduction of adamantyl group | Reaction with 1-adamantylamine or electrophilic adamantyl derivatives | Adamantyl-substituted intermediates |
| 3 | Cyclization or ring closure | Thermal, catalytic, or reductive conditions | Formation of tetrahydropyridine core |
| 4 | Salt formation and purification | Treatment with HCl, recrystallization | Stable hydrochloride salt compound |
Q & A
Q. What are the key synthetic routes for 1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride?
The synthesis typically involves reacting 1-adamantylamine derivatives with substituted tetrahydropyridine precursors. For example, analogous adamantane-containing compounds (e.g., memantine derivatives) are synthesized via nucleophilic substitution or condensation reactions under controlled conditions. Key steps include:
- Step 1 : Functionalization of the tetrahydropyridine ring with methyl groups at positions 4 and 5.
- Step 2 : Coupling the adamantyl group via a nucleophilic substitution or amidation reaction.
- Step 3 : Hydrochloride salt formation using HCl in polar solvents (e.g., ethanol or acetonitrile). Reaction optimization requires precise control of temperature (60–90°C) and inert atmospheres to prevent oxidation .
Q. How is the compound characterized for purity and structural confirmation?
Standard analytical methods include:
- HPLC with pre-column derivatization : Using fluorogenic agents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to enhance detection sensitivity, as demonstrated for related adamantane derivatives .
- NMR spectroscopy : Key signals include δ 1.6–2.1 ppm (adamantyl CH2 groups) and δ 2.3–2.8 ppm (tetrahydropyridine ring protons).
- Mass spectrometry (MS) : Expected molecular ion peak at m/z 279.85 (C17H26NCl).
| Property | Value |
|---|---|
| Molecular Formula | C17H26NCl |
| Molecular Weight | 279.85 g/mol |
| Key Spectral Peaks (NMR) | δ 1.6–2.1 (adamantyl CH2), δ 2.3–2.8 (tetrahydropyridine) |
Q. What are the hypothesized biological targets of this compound?
Based on structural similarity to memantine and amantadine, this compound may act as an NMDA receptor antagonist . Proposed mechanisms include:
- Voltage-dependent blockade of glutamate receptors.
- Neuroprotective effects in neurodegenerative models. Validation requires radioligand binding assays (e.g., competitive inhibition with [³H]MK-801) and electrophysiological studies .
Advanced Research Questions
Q. How can reaction yields be optimized given steric hindrance from the adamantyl group?
Steric hindrance from the bulky adamantyl moiety often reduces coupling efficiency. Mitigation strategies include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics.
- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 30% → 60% yield under 100°C, 30 minutes) .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. primary neurons) or buffer pH affecting compound solubility.
- Metabolite interference : Use LC-MS/MS to identify degradation products or active metabolites.
- Dose-response calibration : Standardize protocols using reference compounds (e.g., memantine) as internal controls .
Q. What methodologies are recommended for assessing blood-brain barrier (BBB) penetration in preclinical models?
- In vitro models : MDCK-MDR1 monolayers to measure permeability (Papp) and efflux ratios.
- In vivo microdialysis : Quantify brain-to-plasma ratios in rodent models.
- Computational prediction : Calculate logP (optimal range: 2.0–3.5) and polar surface area (<90 Ų) to predict BBB penetration .
Q. How can regioselectivity challenges during tetrahydropyridine functionalization be addressed?
Regioselective methylation at positions 4 and 5 can be achieved via:
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions before quenching with methyl iodide.
- Protecting group strategies : Temporarily block reactive sites (e.g., with tert-butyloxycarbonyl groups) during synthesis .
Data Contradiction Analysis
Q. Conflicting reports on neuroprotective efficacy: How to reconcile results?
- Species-specific differences : Test compound efficacy in both rodent and non-rodent models (e.g., zebrafish).
- Dosage timing : Administer compound at varying stages of neurodegeneration (acute vs. chronic models).
- Biomarker validation : Correlate outcomes with tau phosphorylation or Aβ40/42 levels in CSF .
Methodological Best Practices
Q. What are the best practices for stability testing under physiological conditions?
Q. How to design structure-activity relationship (SAR) studies for adamantane derivatives?
- Core modifications : Synthesize analogs with varying substituents (e.g., halogens at position 4 or 5).
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs.
- In vivo validation : Prioritize compounds with >50% receptor occupancy in PET imaging studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
